4-(Quinazolin-4-ylamino)phenol
Vue d'ensemble
Description
Synthesis Analysis
Quinazolin-4-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .
Applications De Recherche Scientifique
Kinase Inhibition and Antitumor Activity
4-(Quinazolin-4-ylamino)phenol derivatives have been studied for their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). This has implications in antitumor activity, as demonstrated by some compounds in this class inhibiting VEGF-stimulated autophosphorylation in cells, which could lead to antitumor effects in vivo (Wissner et al., 2005).
Antimalarial Potential
Compounds derived from 4-(Quinazolin-4-ylamino)phenol have been synthesized and tested for antimalarial activity. Specifically, di-Mannich bases of this compound have shown some activity against Plasmodium falciparum in vitro, although they were less active than corresponding quinolines (Barlin & Jiravinyu, 1990).
Antiviral Applications
The synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, derived from 4-(Quinazolin-4-ylamino)phenol, has shown weak to good activity against Tobacco mosaic virus (TMV). This suggests potential application in the development of antiviral agents (Luo et al., 2012).
Antibacterial and Antioxidant Properties
Some derivatives of 4-(Quinazolin-4-ylamino)phenol have demonstrated significant antibacterial and antioxidant activities. This includes inhibiting bacterial DNA polymerase III, which is crucial for bacterial cell death (Guiles et al., 2009). Additionally, novel polyphenolic derivatives of quinazolin-4(3H)-one have shown high antioxidant activity and cytotoxicity against cancerous cells (Pele et al., 2022).
Cellular Electrophysiological Effects
Changrolin, a derivative of 4-(Quinazolin-4-ylamino)phenol, has been observed to have anti-arrhythmic effects in cardiac myocytes. This includes the inhibition of various ionic currents, which could contribute to its potential as an anti-arrhythmic agent (Chen et al., 2010).
Safety and Hazards
Orientations Futures
Quinazoline and quinazolinone derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities . Therefore, future research could focus on the development of novel classes of antibacterial agents, given the emergence of drug resistance . Additionally, the potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine could also be explored .
Propriétés
IUPAC Name |
4-(quinazolin-4-ylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYIYZYVWCDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351198 | |
Record name | 4-(Quinazolin-4-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinazolin-4-ylamino)phenol | |
CAS RN |
34923-98-3 | |
Record name | 4-(Quinazolin-4-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.